Methyl 4-(diethylamino)butanoate
Description
Methyl 4-(diethylamino)butanoate is an ester derivative featuring a diethylamino group at the fourth carbon of the butanoate backbone. This compound is characterized by its tertiary amine group, which imparts basicity and influences its solubility profile.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)8-6-7-9(11)12-3/h4-8H2,1-3H3 |
InChI Key |
NVQFDHVCHIYMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(diethylamino)butanoate can be synthesized through the esterification of 4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
4-(diethylamino)butanoic acid+methanolacid catalystMethyl 4-(diethylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products Formed
Hydrolysis: 4-(diethylamino)butanoic acid and methanol.
Reduction: 4-(diethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and other functional materials.
Mechanism of Action
The mechanism of action of Methyl 4-(diethylamino)butanoate in chemical reactions typically involves nucleophilic attack at the carbonyl carbon of the ester group. In hydrolysis reactions, water or hydroxide ions act as nucleophiles, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, resulting in the formation of an alcohol.
Comparison with Similar Compounds
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
- Structure: Features a 3,4-dimethoxyphenyl group instead of the diethylamino group.
- Synthesis: Synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol .
- Lower basicity compared to the diethylamino derivative due to the absence of a tertiary amine.
| Property | Methyl 4-(Diethylamino)butanoate | Methyl 4-(3,4-Dimethoxyphenyl)butanoate |
|---|---|---|
| Molecular Formula | C₉H₁₉NO₂ (hypothetical) | C₁₃H₁₈O₄ |
| Functional Groups | Diethylamino, ester | Dimethoxyphenyl, ester |
| Basicity (pKa) | ~8–10 (tertiary amine) | Non-basic (methoxy groups) |
Ethyl 4-[Ethyl(Phenyl)Amino]butanoate
- Structure: Contains an ethyl(phenyl)amino group and an ethyl ester.
- Properties :
| Property | This compound | Ethyl 4-[Ethyl(Phenyl)Amino]butanoate |
|---|---|---|
| Molecular Weight | ~173.25 g/mol | 235.32 g/mol |
| Ester Group | Methyl | Ethyl |
| Key Applications | Potential drug intermediate | Biochemical research |
Methyl 4-(Aminooxy)butanoate Hydrochloride
- Structure: Includes an aminooxy group and exists as a hydrochloride salt.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions .
- Key Differences: The aminooxy group enables oxime formation, useful in bioconjugation. Hydrochloride salt form enhances aqueous solubility (critical for biological assays).
| Property | This compound | Methyl 4-(Aminooxy)butanoate Hydrochloride |
|---|---|---|
| Solubility in Water | Low (free base) | High (due to ionic form) |
| Reactivity | Tertiary amine reactivity | Nucleophilic aminooxy group |
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: Carboxylic acid derivative with a dimethylamino group.
- Applications : Used in peptide synthesis and as a building block for bioactive molecules .
- Key Differences: Carboxylic acid group increases polarity compared to the ester. Dimethylamino group offers less steric hindrance than diethylamino.
| Property | This compound | 4-(Dimethylamino)butanoic Acid Hydrochloride |
|---|---|---|
| Ionization State | Neutral ester | Ionic (acid hydrochloride) |
| Bioavailability | Higher (ester prodrugs) | Lower (polar carboxylic acid) |
Methyl 4-(Methylthio)butyrate
- Structure : Contains a methylthio (-SMe) group.
- Properties :
| Property | This compound | Methyl 4-(Methylthio)butyrate |
|---|---|---|
| Stability | Stable under basic conditions | Oxidizes readily |
| Applications | Pharmaceutical intermediates | Flavor/fragrance industry |
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